Antimony--zinc (3/4)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

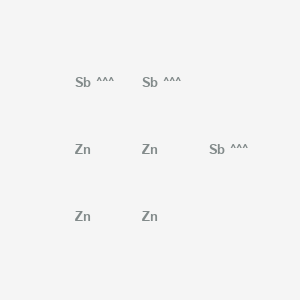

Antimony–zinc (3/4), also known as zinc antimonide, is an inorganic chemical compound with the formula Zn₄Sb₃. It is a semiconducting intermetallic compound that has been studied for its thermoelectric properties. Zinc antimonide is known for its silver-white orthorhombic crystals and has a density of 6.33 g/cm³. It is used in various applications, including transistors, infrared detectors, thermal imagers, and magnetoresistive devices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc antimonide can be synthesized using several methods. One common method involves rapid melt cooling, where the melt is cooled at rates as high as 10⁵ to 10⁶ K/s. This can be achieved through melt spinning or cooling in a liquid . Another method involves the layer-by-layer combination reaction approach, where zinc is sputtered onto an antimony precursor layer using a magnetron sputtering method, followed by annealing at 300°C for 10 minutes . Additionally, a solvothermal method using ethylenediamine as a shape modifier can be used to synthesize one-dimensional zinc antimonide nanorods .

Industrial Production Methods: Industrial production of zinc antimonide typically involves vacuum hot pressing of melt-spun powder. The elemental and phase compositions, surface morphology, and thermoelectric properties of the resulting material are studied to ensure quality and performance .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, antimony in zinc antimonide can react with oxygen to form antimony trioxide (Sb₂O₃) when heated . It can also react with halogens to form antimony trihalides, such as antimony trifluoride (SbF₃) and antimony trichloride (SbCl₃) .

Common Reagents and Conditions: Common reagents used in reactions with zinc antimonide include sulfuric acid, nitric acid, and halogens. For instance, antimony in zinc antimonide can be dissolved in hot concentrated sulfuric acid or nitric acid to form antimony(III) solutions . The reaction with halogens typically requires controlled conditions to form the corresponding antimony trihalides .

Major Products Formed: The major products formed from reactions involving zinc antimonide include antimony trioxide (Sb₂O₃), antimony trihalides (SbF₃, SbCl₃, SbBr₃, SbI₃), and various antimony oxides and sulfides .

Applications De Recherche Scientifique

Zinc antimonide has a wide range of scientific research applications due to its unique properties. It is used in the development of thermoelectric materials for power generation and solid-state refrigeration . The compound’s low cost, non-toxicity, and high abundance make it an attractive alternative to traditional thermoelectric materials . Zinc antimonide is also used in the production of high-performance thin films for electronic devices . Additionally, it has applications in glazing for energy-efficient buildings, where it is combined with other materials to create nanocoatings with outstanding optical properties .

Mécanisme D'action

The mechanism of action of zinc antimonide involves its interaction with molecular targets and pathways. For example, trivalent antimony in zinc antimonide can bind to zinc finger domains in proteins, displacing zinc and modulating the protein’s function . This interaction is particularly relevant in the context of antimonial drugs used to treat diseases such as leishmaniasis . The binding affinity of antimony to zinc finger domains can influence the pharmacological action of these drugs .

Comparaison Avec Des Composés Similaires

Zinc antimonide can be compared to other similar compounds, such as indium antimonide, aluminum antimonide, and gallium antimonide. These compounds are also semiconducting intermetallics with thermoelectric properties . zinc antimonide is unique due to its lower cost, non-toxicity, and higher abundance compared to tellurium and lead-based materials . The Zn-Sb system contains several intermetallics, including ZnSb, Zn₃Sb₂, and Zn₄Sb₃, each with distinct properties and applications .

Propriétés

InChI |

InChI=1S/3Sb.4Zn |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPLRXPJGHUEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn].[Zn].[Zn].[Zn].[Sb].[Sb].[Sb] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb3Zn4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12039-42-8 |

Source

|

| Record name | Antimony,compd. with zinc (3:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

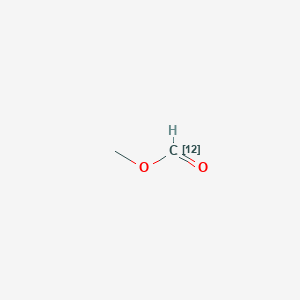

![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)

![Tioconazole impurity C [EP]](/img/structure/B3333608.png)

![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)